2-(5-Methoxy-1H-indazol-3-yl)ethanamine is a chemical compound characterized by the molecular formula . It belongs to the class of indazole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This compound is particularly noted for its structural features that may confer unique pharmacological properties, making it a subject of interest in medicinal chemistry and biological research .
The compound is classified under indazole derivatives, which are known for their roles in various biological processes. The specific classification of 2-(5-Methoxy-1H-indazol-3-yl)ethanamine includes its identification as a potential intermediate in the synthesis of more complex molecules and as a subject of study for its biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-(5-Methoxy-1H-indazol-3-yl)ethanamine typically involves several key steps:
During the synthesis, several side reactions may occur, leading to the formation of by-products such as:
The molecular structure of 2-(5-Methoxy-1H-indazol-3-yl)ethanamine can be represented by its IUPAC name and structural formulas:
COC1=CC2=C(NN=C2C=C1)CCNThis structural information indicates the presence of a methoxy group, an indazole framework, and an ethanamine side chain, which are essential for its biological activity .
2-(5-Methoxy-1H-indazol-3-yl)ethanamine can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry .
The mechanism of action for 2-(5-Methoxy-1H-indazol-3-yl)ethanamine is not fully elucidated but is believed to involve interactions with specific biological targets, such as receptors or enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities through modulation of these pathways, potentially affecting cell proliferation and apoptosis .
The physical properties of 2-(5-Methoxy-1H-indazol-3-yl)ethanamine include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Appearance | Solid (neat form) |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions, susceptibility to oxidation, and potential reactivity with electrophiles due to the presence of nitrogen atoms in the indazole ring .
2-(5-Methoxy-1H-indazol-3-yl)ethanamine has several applications in scientific research:
These applications underscore the compound's significance in both academic research and potential pharmaceutical development .
2-(5-Methoxy-1H-indazol-3-yl)ethanamine is a synthetic indazole derivative with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol . Its structure features:
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(5-Methoxy-1H-indazol-3-yl)ethanamine |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| XLogP3 | 0.9 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (amine and indazole NH) |
| Hydrogen Bond Acceptors | 3 (indazole N, methoxy O, amine N) |
| Canonical SMILES | COC₁=CC₂=C(NN=C₂C=C₁)CCN |
The hydrochloride salt form (C₁₀H₁₄ClN₃O) enhances solubility and stability, with a molecular weight of 227.69 g/mol [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6